3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline
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Overview
Description
3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyrazole ring, a benzoyl group, and a chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the quinoline core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its interaction with microbial enzymes can result in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H19Cl2N3O2 |
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Molecular Weight |
476.3 g/mol |
IUPAC Name |
[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C26H19Cl2N3O2/c1-33-20-12-9-18-13-21(25(28)29-22(18)14-20)24-15-23(16-7-10-19(27)11-8-16)30-31(24)26(32)17-5-3-2-4-6-17/h2-14,24H,15H2,1H3 |
InChI Key |
LYWOPFRTQVADKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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